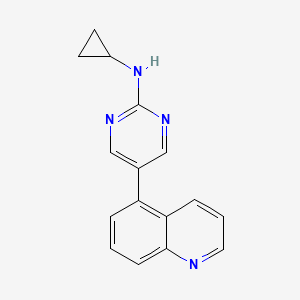

![molecular formula C15H14N4S B6457825 2-(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)pyridine CAS No. 2548980-59-0](/img/structure/B6457825.png)

2-(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)pyridine” is a derivative of thieno[2,3-d]pyrimidine. It has been synthesized as a potential anti-PI3K agent, which is a lipid kinase involved in cancer progression . This compound is part of a series of 28 new morpholine-based thieno[2,3-d]pyrimidine derivatives .

Synthesis Analysis

The synthesis of these compounds involves maintaining the common pharmacophoric features of several potent PI3K inhibitors . The synthesis process involves a series of steps from a readily available chloro intermediate .

Molecular Structure Analysis

The molecular structure of these compounds is designed to maintain the common pharmacophoric features of several potent PI3K inhibitors . The structure-activity relationships of these compounds have been studied, with a range of potencies observed against aPKCζ .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the use of a readily available chloro intermediate . The reactions have been carried out under standard conditions .

Aplicaciones Científicas De Investigación

2TP has been studied for its potential therapeutic applications in a variety of fields. It has been shown to possess anti-inflammatory, anti-oxidative, and anti-cancer properties. In addition, 2TP has been studied for its potential to act as a ligand for various receptors, including the serotonin 5-HT2A receptor and the muscarinic M1 receptor. It has also been studied for its ability to inhibit the activity of several enzymes, including cyclooxygenase and lipoxygenase.

Mecanismo De Acción

- The compound interacts with various cancer-related targets. Some of these include:

- Receptor Tyrosine Kinases (RTKs) : Growth factor ligands bind to RTK’s extracellular regions, leading to receptor activation through ligand-induced dimerization or oligomerization. This process stabilizes the generation of active dimers, which subsequently activate protein tyrosine kinases .

- Other Targets : The compound may also interact with enzymes such as dihydrofolate reductase, cyclin-dependent kinases, and phosphodiesterase, among others .

- The compound’s interaction with RTKs and other targets leads to downstream signaling events. For example, RTK activation triggers phosphorylation cascades that regulate cell growth, survival, and proliferation .

- The affected pathways include:

Target of Action

Mode of Action

Biochemical Pathways

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 2TP in laboratory experiments include its high solubility in water and its stability under normal conditions. In addition, 2TP can be synthesized using a variety of methods, which makes it easy to obtain. The main limitation of using 2TP in laboratory experiments is that its mechanism of action is still not fully understood.

Direcciones Futuras

The potential future directions for the use of 2TP include further study into its mechanism of action, its potential therapeutic applications, and its ability to act as a ligand for various receptors. In addition, further research could be conducted into the potential biochemical and physiological effects of 2TP, as well as its potential to reduce the risk of cardiovascular diseases and improve cognitive performance. Finally, further research could be conducted into the potential applications of 2TP in the development of new drugs and therapeutic agents.

Métodos De Síntesis

2TP can be synthesized using a variety of methods. The most common method involves the reaction of 2-chloropyridine and thiophene-2-carboxaldehyde in the presence of a base. This reaction yields 2TP as the major product. Other methods, such as the use of palladium-catalyzed cross-coupling reactions, have also been developed to synthesize 2TP.

Análisis Bioquímico

Cellular Effects

Some thienopyrimidines have been found to exhibit cytotoxic activity on various cancer cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thienopyrimidines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

4-(3-pyridin-2-ylpyrrolidin-1-yl)thieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4S/c1-2-6-16-13(3-1)11-4-7-19(9-11)14-12-5-8-20-15(12)18-10-17-14/h1-3,5-6,8,10-11H,4,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVOJUIMALZGAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=N2)C3=C4C=CSC4=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-6-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B6457745.png)

![2,4,5-trimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457750.png)

![4-ethyl-2-methyl-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457757.png)

![4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2,5,6-trimethylpyrimidine](/img/structure/B6457763.png)

![4-(difluoromethyl)-2-methyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457777.png)

![4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethyl-2-methylpyrimidine](/img/structure/B6457783.png)

![4-tert-butyl-2-cyclopropyl-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B6457789.png)

![3-{4-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6457794.png)

![6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine](/img/structure/B6457826.png)

![4-(difluoromethyl)-2-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457827.png)

![4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethyl-2-methylpyrimidine](/img/structure/B6457853.png)